![molecular formula C16H23ClN2 B12924015 (3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-76-8](/img/structure/B12924015.png)
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a 3-chlorobenzyl group and a cyclopentyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the reaction of (S)-pyrrolidin-3-amine with 3-chlorobenzyl chloride and cyclopentyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated benzyl groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-N-(3-Chlorobenzyl)-N-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-propylpyrrolidin-3-amine: Similar structure but with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
特性
CAS番号 |
820979-76-8 |
|---|---|
分子式 |
C16H23ClN2 |
分子量 |
278.82 g/mol |
IUPAC名 |
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H23ClN2/c17-14-5-3-4-13(10-14)12-19(15-6-1-2-7-15)16-8-9-18-11-16/h3-5,10,15-16,18H,1-2,6-9,11-12H2/t16-/m0/s1 |
InChIキー |
GTSXLFDBSPIMQV-INIZCTEOSA-N |
異性体SMILES |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)[C@H]3CCNC3 |
正規SMILES |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


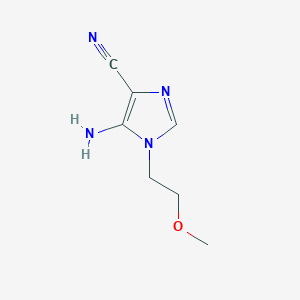



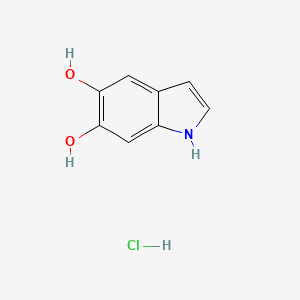
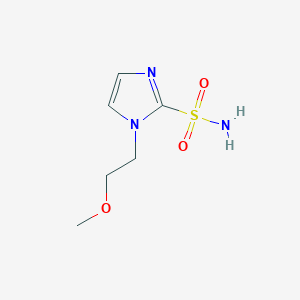
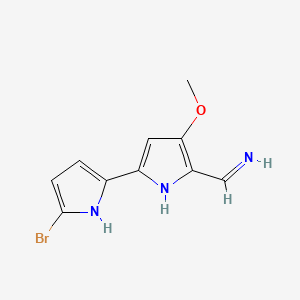
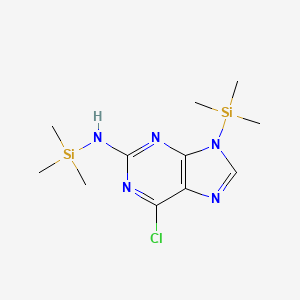
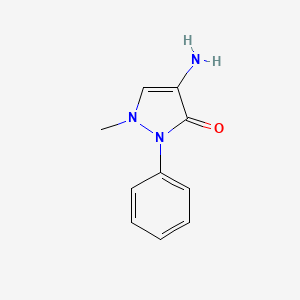
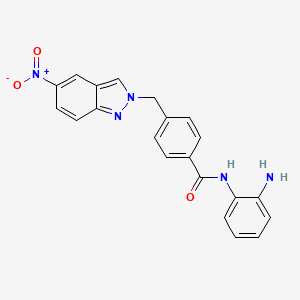
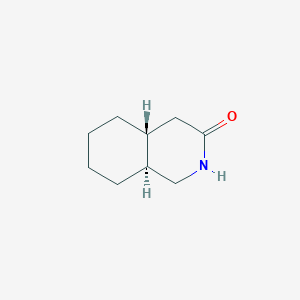
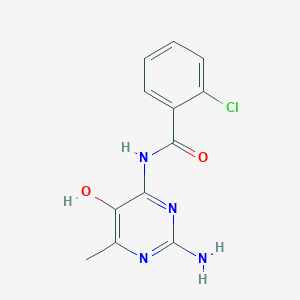
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)

